CYP3A4 Inhibitory Potency: 8-Geranyloxypsoralen vs. Bergamottin (5-Geranyloxypsoralen) Head-to-Head
8-Geranyloxypsoralen inhibits CYP3A4 in human liver microsomes with an IC50 of 3.93 ± 0.53 μM, making it substantially more potent than its 5-position isomer bergamottin, which has a reported CYP3A4 IC50 of 13.63 μM under comparable assay conditions [1][2]. The structural basis for this difference is attributed to reduced steric hindrance at the CYP3A4 active site when the geranyloxy chain is at the 8-position rather than the 5-position [1].
| Evidence Dimension | CYP3A4 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.93 ± 0.53 μM |
| Comparator Or Baseline | Bergamottin (5-geranyloxypsoralen): IC50 = 13.63 μM |
| Quantified Difference | ~3.5-fold more potent (3.93 vs. 13.63 μM) |
| Conditions | Human liver microsomes; testosterone 6β-hydroxylation as marker substrate; Row et al. 2006 [1]; bergamottin data from CPRiL/Harpagophyti radix screening platform [2] |
Why This Matters
Procurement of 8-geranyloxypsoralen over bergamottin is mandatory for experiments requiring maximal CYP3A4 inhibition at lower concentrations; bergamottin requires ~3.5-fold higher concentrations to achieve comparable inhibition, increasing solvent exposure and off-target risk.
- [1] Row EC, Brown SA, Stachulski AV, Lennard MS. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4. Bioorg Med Chem. 2006;14(11):3865-71. PMID: 16481174. View Source
- [2] CPRiL Database. Bergamottin CYP3A4 IC50: 13.63 μM. Derived from: The interaction potential of herbal medicinal products: a luminescence-based screening platform. PMID: 21749392. View Source
